molecular formula C17H21F3N2O5 B583682 H-Pro-Phe-Me trifluoroactate CAS No. 149673-08-5

H-Pro-Phe-Me trifluoroactate

Cat. No.: B583682
CAS No.: 149673-08-5
M. Wt: 390.359
InChI Key: QIIYNVMAHMMFJL-QNTKWALQSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: H-Pro-Phe-Me trifluoroactate is synthesized through a series of chemical reactions involving the coupling of proline and phenylalanine derivatives. The process typically involves the following steps:

    Protection of Amino Groups: The amino groups of proline and phenylalanine are protected using suitable protecting groups to prevent unwanted side reactions.

    Coupling Reaction: The protected amino acids are coupled using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM).

    Deprotection: The protecting groups are removed under acidic conditions to yield the desired peptide.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale peptide synthesis techniques. These methods include solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) ensures high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: H-Pro-Phe-Me trifluoroactate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

H-Pro-Phe-Me trifluoroactate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of H-Pro-Phe-Me trifluoroactate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form stable complexes with these targets, modulating their activity and leading to various biological effects. The pathways involved include signal transduction, protein synthesis, and metabolic regulation .

Comparison with Similar Compounds

H-Pro-Phe-Me trifluoroactate can be compared with other similar compounds, such as:

    H-Pro-Phe-OMe trifluoroacetate: Similar structure but different functional groups.

    H-Pro-Phe-OH trifluoroacetate: Contains a hydroxyl group instead of a methyl ester.

    H-Pro-Phe-NH2 trifluoroacetate: Contains an amine group instead of a methyl ester.

Uniqueness: this compound is unique due to its specific combination of proline and phenylalanine residues, which confer distinct chemical and biological properties. Its trifluoroacetate moiety enhances its stability and solubility, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

methyl (2S)-3-phenyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoate;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3.C2HF3O2/c1-20-15(19)13(10-11-6-3-2-4-7-11)17-14(18)12-8-5-9-16-12;3-2(4,5)1(6)7/h2-4,6-7,12-13,16H,5,8-10H2,1H3,(H,17,18);(H,6,7)/t12-,13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIIYNVMAHMMFJL-QNTKWALQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCCN2.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H]2CCCN2.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21F3N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30661502
Record name Trifluoroacetic acid--methyl L-prolyl-L-phenylalaninate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149673-08-5
Record name Trifluoroacetic acid--methyl L-prolyl-L-phenylalaninate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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